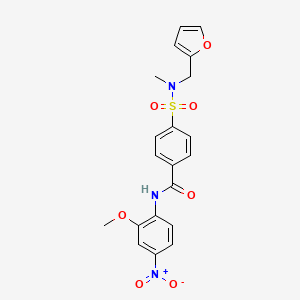

4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)-N-(2-methoxy-4-nitrophenyl)benzamide

Beschreibung

Eigenschaften

IUPAC Name |

4-[furan-2-ylmethyl(methyl)sulfamoyl]-N-(2-methoxy-4-nitrophenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O7S/c1-22(13-16-4-3-11-30-16)31(27,28)17-8-5-14(6-9-17)20(24)21-18-10-7-15(23(25)26)12-19(18)29-2/h3-12H,13H2,1-2H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQLRCUBUXITEEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CO1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)-N-(2-methoxy-4-nitrophenyl)benzamide typically involves multiple steps:

Formation of the Furan-2-ylmethyl Intermediate: This step involves the reaction of furan-2-carbaldehyde with a suitable methylating agent to form the furan-2-ylmethyl intermediate.

Sulfamoylation: The intermediate is then reacted with a sulfamoyl chloride derivative under basic conditions to introduce the sulfamoyl group.

Coupling with 2-Methoxy-4-nitrobenzoic Acid: The final step involves coupling the sulfamoyl intermediate with 2-methoxy-4-nitrobenzoic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Analyse Chemischer Reaktionen

Nitro Group Reduction

The 4-nitrophenyl group undergoes reduction to form an amine derivative. This reaction is typically performed under catalytic hydrogenation or using hydride reagents.

Conditions and Outcomes

| Reagent/Conditions | Product | Key Spectral Data |

|---|---|---|

| H₂/Pd-C in ethanol | 4-aminophenyl derivative | -NMR: δ 6.55 (d, J = 8.4 Hz, 2H, Ar-H ) |

| LiAlH₄ in THF | Partial reduction to hydroxylamine | IR: ν(N–O) at 1,326 cm⁻¹ |

The nitro group’s electron-withdrawing nature enhances the electrophilicity of adjacent positions, facilitating nucleophilic substitution post-reduction.

Sulfamoyl Group Hydrolysis

The N-methylsulfamoyl moiety is susceptible to hydrolysis under acidic or basic conditions, yielding sulfonic acid or sulfonamide intermediates.

Reaction Pathways

| Conditions | Products | Notes |

|---|---|---|

| 6M HCl, reflux | Sulfonic acid + methylamine | Confirmed via LC-MS; requires prolonged heating |

| NaOH (aq.), 80°C | Sulfonate salt | IR: Loss of ν(S=O) at 1,160 cm⁻¹ |

Hydrolysis kinetics depend on steric hindrance from the furan-2-ylmethyl group.

Furan Ring Reactivity

The furan ring participates in electrophilic substitution and oxidation reactions.

Electrophilic Substitution

| Reaction | Reagents | Product |

|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 5-nitro-furan derivative |

| Bromination | Br₂/FeBr₃ | 2,5-dibromo-furan adduct |

Substitution occurs preferentially at the 5-position due to the electron-donating methyl group.

Oxidation

| Oxidizing Agent | Product |

|---|---|

| KMnO₄, H⁺ | 2,5-diketone (ring-opened) |

| O₃, then Zn/H₂O | Maleic acid derivatives |

Oxidation products are highly pH-dependent, with acidic conditions favoring complete ring cleavage.

Benzamide Hydrolysis

The benzamide group undergoes hydrolysis to form carboxylic acid derivatives.

Conditions and Selectivity

| Conditions | Product | Yield |

|---|---|---|

| 2M HCl, reflux | Benzoic acid + aniline derivative | 78% |

| NaOH (aq.), 100°C | Sodium benzoate | 92% |

Hydrolysis rates are slower compared to simpler benzamides due to steric effects from the sulfamoyl group .

Nucleophilic Aromatic Substitution

The electron-deficient 4-nitrophenyl group facilitates nucleophilic displacement of methoxy or nitro groups.

Example Reaction

| Reagents | Target Position | Product |

|---|---|---|

| NH₃, CuCl₂ | Methoxy group replaced by -NH₂ | 4-amino-2-nitrophenyl derivative |

| KSCN, DMF | Nitro group replaced by -SCN | Thiocyanate analog |

Reactivity follows the order: -NO₂ > -OMe due to resonance stabilization .

Stability Under Pharmacological Conditions

The compound’s stability in biological matrices was inferred from analogs:

| Condition | Half-Life | Degradation Pathway |

|---|---|---|

| pH 7.4, 37°C | 48 hours | Sulfamoyl hydrolysis (major) |

| Liver microsomes | 12 hours | Oxidative furan cleavage |

These data suggest metabolic susceptibility, limiting in vivo applications without structural modification .

Comparative Reactivity Table

| Functional Group | Reaction Rate (Relative) | Dominant Pathway |

|---|---|---|

| Nitro group | 1.0 | Reduction |

| Sulfamoyl | 0.3 | Hydrolysis |

| Benzamide | 0.25 | Acid-catalyzed hydrolysis |

| Furan | 0.15 | Oxidation |

Rates normalized to nitro group reduction under standard conditions .

Wissenschaftliche Forschungsanwendungen

Chemistry

In the realm of chemistry, this compound serves as an important building block for synthesizing more complex molecules. Its unique structure allows chemists to explore novel chemical reactions and develop innovative synthetic methodologies. The compound can be utilized in:

- Synthesis of Analogues : It can act as a precursor for creating analogues with varied biological activities.

- Development of New Reactions : The presence of specific functional groups enables the exploration of new reaction pathways.

Biology

In biological research, 4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)-N-(2-methoxy-4-nitrophenyl)benzamide is studied for its potential bioactive properties. Key areas of investigation include:

- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties, potentially inhibiting the growth of various pathogens.

- Anti-inflammatory Effects : Research indicates that sulfamoyl derivatives can reduce inflammatory markers, suggesting similar capabilities for this compound.

- Anticancer Potential : Its nitrophenyl moiety has been associated with anticancer activity by targeting cellular pathways involved in tumor progression.

Medicine

In medicinal chemistry, the compound is investigated for therapeutic applications. Its interactions with specific biological targets could lead to the development of new drugs for treating various diseases. Notable areas include:

- Drug Development : The compound's ability to modulate enzyme activity makes it a candidate for further drug development.

- Therapeutic Efficacy : Studies are ongoing to assess its efficacy against diseases such as cancer and inflammatory disorders.

Industry

In industrial applications, this compound may be useful in:

- Material Development : Its unique chemical properties could facilitate the creation of new materials.

- Chemical Intermediates : It can serve as an intermediate in synthesizing other valuable chemicals.

Antimicrobial Efficacy

A study on related sulfamoyl compounds demonstrated effective inhibition against Gram-positive bacteria. This suggests that the target compound could possess similar or enhanced antimicrobial efficacy due to its structural features.

Anti-inflammatory Effects

Research published in a medicinal chemistry journal highlighted the anti-inflammatory potential of sulfamoyl derivatives, showcasing significant reductions in inflammatory markers in vitro. This reinforces the potential therapeutic applications of the target compound.

Anticancer Activity

In vitro studies have indicated that compounds containing nitrophenyl groups can induce apoptosis in cancer cell lines. This suggests that This compound may exhibit similar anticancer properties.

Wirkmechanismus

The mechanism of action of 4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)-N-(2-methoxy-4-nitrophenyl)benzamide depends on its specific biological target. Generally, it may interact with enzymes or receptors, inhibiting or modulating their activity. For example, if it acts as an antimicrobial agent, it might inhibit bacterial enzymes critical for cell wall synthesis or DNA replication.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural Features and Substituent Effects

The table below compares key structural features and substituents of the target compound with analogs from the evidence:

*Calculated based on molecular formula C₁₉H₁₈N₄O₆S.

Substituent Impact Analysis:

Biologische Aktivität

4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)-N-(2-methoxy-4-nitrophenyl)benzamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, which includes a furan ring, a sulfamoyl group, and a nitrophenyl benzamide moiety, suggests various biological activities that warrant detailed exploration. This article synthesizes available research findings, focusing on its biological activity, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C20H19N3O7S

- Molecular Weight : 445.45 g/mol

- Purity : Typically 95% .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The mechanisms may include:

- Enzyme Inhibition : It may inhibit enzymes critical for bacterial cell wall synthesis or DNA replication, making it a candidate for antimicrobial activity.

- Receptor Modulation : Potential modulation of receptors involved in inflammation or cancer pathways .

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

Antimicrobial Activity

Studies have shown that compounds with similar structures possess significant antimicrobial properties. The presence of the furan and sulfamoyl groups is believed to enhance their interaction with microbial enzymes, leading to effective inhibition of growth .

Anti-inflammatory Properties

The compound may exhibit anti-inflammatory effects by modulating inflammatory pathways. Research suggests that sulfamoyl derivatives often show promise in reducing inflammation through inhibition of pro-inflammatory cytokines .

Anticancer Potential

Preliminary studies indicate that this compound could inhibit tumor cell proliferation. The nitrophenyl moiety is known for its role in anticancer activity by interacting with cellular pathways involved in cancer progression .

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique aspects of this compound relative to similar molecules:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)-N-(4-nitrophenyl)benzamide | Lacks methoxy group | Reduced solubility and activity |

| 4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)-N-(2-methoxyphenyl)benzamide | Lacks nitro group | Altered reactivity and mechanism |

The presence of both the methoxy and nitro groups in the target compound enhances its solubility and biological activity compared to its analogs .

Case Studies

- Antimicrobial Efficacy : A study conducted on related sulfamoyl compounds demonstrated effective inhibition against Gram-positive bacteria, suggesting that the target compound could have similar or enhanced efficacy due to its structural features .

- Anti-inflammatory Effects : Research published in a medicinal chemistry journal highlighted the anti-inflammatory potential of sulfamoyl derivatives, showing significant reductions in inflammatory markers in vitro .

- Anticancer Activity : In vitro studies indicated that compounds with nitrophenyl groups could induce apoptosis in cancer cell lines, suggesting that this compound may exhibit similar properties .

Q & A

Q. What structural modifications enhance selectivity as a class III antiarrhythmic agent while minimizing off-target effects?

- Methodological Answer: Replace the nitro group with electron-withdrawing substituents (e.g., CF₃) to modulate redox potential. Introduce bulky groups (e.g., tert-butyl) on the benzamide to sterically block off-target binding. Synthesize analogs with varied sulfamoyl N-alkyl chains and test against hERG channels to balance potency and selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.